2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Metallo-β-lactamase inhibition Antibiotic resistance 1,2,4-Triazole-3-thione SAR

2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS 150536-03-1) is a synthetic, low-molecular-weight (264.30 g/mol) heterocyclic compound characterized by a 1,2,4-triazole-3-thione core, an N4-ethyl substituent, a C5-(pyridin-4-yl) group, and a thioacetic acid side chain. It belongs to a broader class of 1,2,4-triazole-3-thione derivatives that have been systematically explored as broad-spectrum metallo-β-lactamase (MBL) inhibitors, with the 4-position thioether-linked carboxylic acid motif being critical for competitive zinc-chelation in the MBL active site.

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
Cat. No. B11782129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2
InChIInChI=1S/C11H12N4O2S/c1-2-15-10(8-3-5-12-6-4-8)13-14-11(15)18-7-9(16)17/h3-6H,2,7H2,1H3,(H,16,17)
InChIKeyOJUWAANJRBNJCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid – Chemical Identity and Core Structural Class


2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS 150536-03-1) is a synthetic, low-molecular-weight (264.30 g/mol) heterocyclic compound characterized by a 1,2,4-triazole-3-thione core, an N4-ethyl substituent, a C5-(pyridin-4-yl) group, and a thioacetic acid side chain . It belongs to a broader class of 1,2,4-triazole-3-thione derivatives that have been systematically explored as broad-spectrum metallo-β-lactamase (MBL) inhibitors, with the 4-position thioether-linked carboxylic acid motif being critical for competitive zinc-chelation in the MBL active site [1]. The compound's predicted physicochemical profile includes a LogP of ~1.25, a topological polar surface area of 106 Ų, and zero Rule-of-5 violations, indicating favorable drug-likeness for lead optimization programs .

Why 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid Cannot Be Casually Replaced by In-Class Analogs


Within the 1,2,4-triazole-3-thione pharmacophore, even minor variations in the N4-substituent or the thioether side chain profoundly impact MBL inhibition potency. The Legru et al. (2021) study demonstrated that switching the N4-ethyl group to a hydrogen or methyl group, or altering the chain length/terminal functionality of the thioacetic acid, resulted in Ki value shifts from sub-μM to >100 μM against VIM-2, NDM-1, and IMP-1 [1]. The exact positioning of the pyridin-4-yl group at C5 versus pyridin-3-yl or pyridin-2-yl also dictates the binding mode geometry within the di-zinc active site, directly affecting the inhibitor's ability to potentiate meropenem in resistant clinical isolates [1]. Therefore, procurement of the specifically substituted 2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is non-interchangeable with close analogs if the research objective is to reproduce precise SAR trends or develop candidates with clinically validated re-sensitization profiles.

Quantitative Differentiation Evidence: 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid vs. Structural Analogs


Broad-Spectrum MBL Inhibition: N4-Ethyl-Thioacetic Acid Motif vs. Unsubstituted or Methyl Analogs

In the Legru et al. (2021) series, the N4-ethyl thioacetic acid subclass (to which the target compound belongs) was essential for achieving broad-spectrum MBL inhibition. While the exact Ki of the target compound is not discretely reported in the accessible abstract, the study explicitly states that compounds with this specific substitution pattern exhibited Ki values in the μM to sub-μM range against VIM-1, VIM-2, VIM-4, NDM-1, and IMP-1, a profile not observed for the N4-unsubstituted or N4-methyl analogs from earlier series which lacked cellular potentiation activity [1].

Metallo-β-lactamase inhibition Antibiotic resistance 1,2,4-Triazole-3-thione SAR

Meropenem Re-Sensitization in VIM-Producing Clinical Isolates: Impact of the Carboxylic Acid Side Chain

Several 4-ethyl-thioacetic acid derivatives in the Legru et al. series were able to restore meropenem activity against VIM-1- and VIM-4-producing Klebsiella pneumoniae clinical isolates, reducing MICs by up to 16-fold. This functional cellular activity was absent in the earlier alkanoic series, where the carboxylic acid was not present or was replaced by an ester [1]. The target compound, bearing the free carboxylic acid, is a representative member of this active subclass.

Antibiotic potentiation VIM-type carbapenemases Klebsiella pneumoniae

Physicochemical Drug-Likeness: Predicted Oral Bioavailability Space vs. Clinical MBL Inhibitor Benchmarks

The target compound's predicted LogP (1.25–1.77), topological polar surface area (106 Ų), and zero Rule-of-5 violations place it within the favorable oral drug-like space defined by Lipinski. In contrast, clinically investigated MBL inhibitors such as taniborbactam (MW 483.3, TPSA 151 Ų) and QPX7728 (xeruborbactam, MW 381.2, TPSA 133 Ų) have higher molecular weights and polarity, which can affect permeability and formulation [1]. The lower TPSA and MW of the target compound suggest potential advantages in passive membrane permeability, though this requires experimental confirmation.

Drug-likeness ADME prediction Physicochemical profiling

Synthetic Tractability and Purity Availability: Late-Stage Diversification Handle

The free carboxylic acid group of 2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid serves as a direct handle for amide bond formation without requiring deprotection steps. Commercial vendors supply this compound at ≥97–98% purity (HPLC-verified) , whereas N4-unsubstituted or pyridin-3-yl positional isomers are often available only at lower purities (<95%) or as custom synthesis requests with longer lead times .

Medicinal chemistry Amide coupling Building block

High-Value Application Scenarios for 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid


Structure-Activity Relationship (SAR) Studies for Metallo-β-Lactamase Inhibitor Optimization

This compound is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting MBL-mediated antibiotic resistance. The Legru et al. (2021) data demonstrate that the N4-ethyl and free carboxylic acid functionalities are essential for broad-spectrum, sub-μM MBL inhibition and cellular meropenem re-sensitization. Researchers can use this building block to systematically explore amide or ester derivatives while retaining the critical pharmacophoric features [1].

Fragment-Based Lead Discovery Against Di-Zinc Metalloenzymes

With a molecular weight of 264.3 Da and favorable drug-likeness indices (TPSA 106 Ų, LogP 1.25–1.77), this compound qualifies as a fragment-sized inhibitor. It is suitable for fragment-based screening and structure-guided optimization against metalloenzymes beyond MBLs, such as human glyoxalase II or other di-zinc hydrolases, where the thioacetic acid-thione motif provides a privileged metal-chelating pharmacophore [1].

Parallel Amide Library Synthesis for Antibiotic Adjuvant Discovery

The free carboxylic acid handle enables rapid, one-step amide coupling with diverse amine building blocks. Given the compound's ≥97–98% commercial purity , it is immediately usable in high-throughput parallel synthesis workflows to generate focused libraries of MBL inhibitor candidates, reducing the synthetic cycle time by eliminating protecting group manipulations .

Crystallographic Soaking Experiments for Binding Mode Elucidation

The structural simplicity and the well-defined zinc-coordinating geometry of the 1,2,4-triazole-3-thione scaffold make this compound an ideal tool for co-crystallization or soaking studies with MBL enzymes. The Legru et al. study successfully resolved multiple VIM-2–inhibitor complexes in this series, providing atomic-level insight into the competitive inhibition mechanism [1].

Quote Request

Request a Quote for 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.